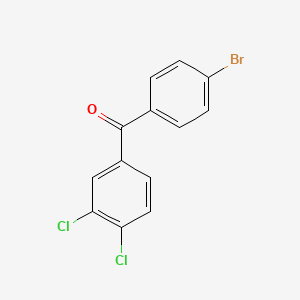

4-Bromo-3',4'-dichlorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrCl2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPSEBRBIWMBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373623 | |

| Record name | 4-Bromo-3',4'-dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-06-7 | |

| Record name | 4-Bromo-3',4'-dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3',4'-dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Benzophenones

The benzophenone scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic placement of halogen atoms on the phenyl rings can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, less-documented member of this class: 4-Bromo-3',4'-dichlorobenzophenone. While this compound is not extensively cataloged, its synthesis and properties can be confidently projected based on established principles of organic chemistry and data from closely related analogs. This document serves as a comprehensive technical guide, offering a proposed synthesis, predicted physicochemical and spectral properties, and potential applications to empower researchers in its utilization.

Chemical Identity and Predicted Properties

While a specific CAS number for this compound, systematically named (4-bromophenyl)(3,4-dichlorophenyl)methanone, is not readily found in major chemical databases, its fundamental properties can be reliably estimated.

| Property | Predicted Value | Rationale / Source |

| Molecular Formula | C₁₃H₇BrCl₂O | Based on chemical structure |

| Molecular Weight | 329.99 g/mol | Calculated from atomic weights |

| Appearance | White to off-white crystalline solid | Inferred from similar benzophenones[1] |

| Melting Point | 130-140 °C (estimated) | Interpolated from related compounds |

| Solubility | Insoluble in water; soluble in organic solvents like Toluene, Dichloromethane, and Acetone | General property of benzophenones |

Proposed Synthesis: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation.[3] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, mediated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] There are two primary pathways to the target molecule, the choice of which may depend on the commercial availability and reactivity of the starting materials.

Pathway A: Acylation of 1,2-dichlorobenzene with 4-bromobenzoyl chloride. Pathway B: Acylation of bromobenzene with 3,4-dichlorobenzoyl chloride.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group and facilitating the formation of the resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring. Subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the final ketone product.[3]

Diagram: Proposed Synthesis via Friedel-Crafts Acylation

A schematic of the two proposed Friedel-Crafts acylation routes.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on Pathway A and is adapted from established procedures for the acylation of deactivated aromatic rings.[5]

Materials and Reagents:

-

1,2-Dichlorobenzene

-

4-Bromobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Toluene (anhydrous)

-

Hydrochloric Acid (concentrated)

-

Sodium Carbonate solution (10%)

-

Anhydrous Sodium Sulfate

-

Hexane

Procedure:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas).

-

Charging Reagents: To the flask, add 1,2-dichlorobenzene (1.1 equivalents) and 4-bromobenzoyl chloride (1.0 equivalent). Begin stirring to form a homogeneous solution.

-

Catalyst Addition: Cautiously add anhydrous aluminum chloride (1.2 equivalents) portion-wise to the stirred solution. The addition is exothermic and will be accompanied by the evolution of HCl gas.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (3x). Combine the organic layers and wash sequentially with water (2x) and 10% sodium carbonate solution (2x) to remove any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and toluene, to yield the pure this compound.

Characterization and Analytical Techniques

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

Predicted Spectroscopic Data

-

¹H NMR: The spectrum is expected to show a complex pattern in the aromatic region (approx. 7.2-7.8 ppm). The protons on the 4-bromophenyl ring should appear as two doublets (an AA'BB' system). The three protons on the 3,4-dichlorophenyl ring will present as a doublet, a single (or very finely split) peak, and a doublet of doublets.

-

¹³C NMR: The spectrum will show 13 distinct carbon signals. The carbonyl carbon will be the most downfield signal (approx. 194-196 ppm). The aromatic region will display signals for the 12 aromatic carbons, with their chemical shifts influenced by the halogen substituents.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1660-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight.

The accurate quantification and purity assessment of halogenated benzophenones can be achieved using methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Applications in Drug Development and Research

Halogenated benzophenones are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[6] Their rigid diaryl ketone structure makes them excellent scaffolds for presenting functional groups in specific spatial orientations.

-

Anticancer Research: Many multi-ring aromatic structures are investigated for their potential to intercalate with DNA or inhibit key enzymes in cancer cell proliferation.

-

Anti-inflammatory Agents: The benzophenone core is found in several compounds with anti-inflammatory activity.[1]

-

Antimicrobial Development: The lipophilic nature of halogenated aromatics can enhance cell membrane permeability, a desirable trait in the development of new antimicrobial agents.

-

Material Science: Benzophenones are widely used as photoinitiators in UV-curing applications for inks, coatings, and adhesives.[6]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and product.

-

Ventilation: All steps of the synthesis, particularly the Friedel-Crafts reaction which evolves HCl gas, must be performed in a well-ventilated fume hood.

-

Handling of Reagents: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with care in a dry environment. Acyl chlorides are lachrymatory and corrosive.

-

Storage: Store the final product in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound represents a promising, albeit under-explored, chemical entity. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential application. By leveraging the principles of Friedel-Crafts acylation and drawing upon data from analogous compounds, researchers are well-equipped to synthesize and investigate this molecule, potentially unlocking new opportunities in medicinal chemistry and material science.

References

- Current time information in Claiborne County, US. (n.d.). Google.

-

o-CHLOROBENZOYL CHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 23, 2026, from [Link]

- Method for synthesizing 2,4-Dichlorobenzoyl chloride. (n.d.). Google Patents.

-

Preparation of 4-bromobenzoyl chloride. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]

-

(4-Bromophenyl)-(3,4-diethoxyphenyl)methanone. (2026, January 18). PubChem. Retrieved January 23, 2026, from [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]

-

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

- Method for preparing 3,4-dichloro bromobenzene. (n.d.). Google Patents.

- Use of benzophenone compound in pharmaceuticals. (n.d.). Google Patents.

-

Synthesis and Antioxidant Properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

NMR Analysis of Substituted Benz. (n.d.). Oregon State University. Retrieved January 23, 2026, from [Link]

-

The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved January 23, 2026, from [Link]

-

Cas 37773-02-7,(I-C3H7)2SE. (n.d.). LookChem. Retrieved January 23, 2026, from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032049). (n.d.). Human Metabolome Database. Retrieved January 23, 2026, from [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). MDPI. Retrieved January 23, 2026, from [Link]

-

Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023, August 4). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

IR and H-NMR analysis of benzophenone. (2020, May 7). Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]

-

2-(Propan-2-ylselanyl)propane. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Synthesis and antioxidant potential of novel synthetic benzophenone analogues. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. (2025, May 22). JoVE. Retrieved January 23, 2026, from [Link]

-

BENZOPHENONE. (n.d.). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. Retrieved January 23, 2026, from [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube. Retrieved January 23, 2026, from [Link]

-

The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to : | 12. (2023, January 4). YouTube. Retrieved January 23, 2026, from [Link]

-

Microwave-assisted synthesis of novel[7] oxazine derivatives as potent anti- bacterial and antioxidant agents. (2024, October 11). arkat usa. Retrieved January 23, 2026, from [Link]

-

Showing NP-Card for Benzophenone (NP0001390). (2012, September 11). NP-MRD. Retrieved January 23, 2026, from [Link]

-

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]

-

Methanone, (4-broMophenyl) (3-chloro-1H-indol-7-yl). (n.d.). CAS 91714-51-1. Retrieved January 23, 2026, from [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 3. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 4. youtube.com [youtube.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

4-Bromo-3',4'-dichlorobenzophenone molecular weight

An In-depth Technical Guide to 4-Bromo-3',4'-dichlorobenzophenone: Synthesis, Characterization, and Applications

Introduction

Halogenated benzophenones are a pivotal class of compounds in organic synthesis and medicinal chemistry, serving as versatile scaffolds and key intermediates in the development of novel therapeutic agents. Their unique electronic and steric properties, conferred by the halogen substituents, allow for diverse chemical modifications and biological activities. This guide provides a comprehensive technical overview of this compound, a specific derivative with significant potential for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, analytical validation, and prospective applications, offering field-proven insights grounded in established chemical principles.

Section 1: Chemical Identity and Physicochemical Properties

The structural foundation of this compound is a diaryl ketone framework. One phenyl ring is substituted with a bromine atom at the para-position (position 4), while the second phenyl ring is substituted with two chlorine atoms at the meta- and para-positions (positions 3' and 4'). This specific substitution pattern dictates its reactivity and physical characteristics.

The bromine atom, a good leaving group in nucleophilic substitution and a key participant in cross-coupling reactions, provides a primary handle for synthetic elaboration. The dichlorinated phenyl ring's electronic nature influences the reactivity of the ketone group and contributes to the molecule's overall lipophilicity, a critical parameter in drug design.

Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical Data Summary

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₇BrCl₂O | - |

| Molecular Weight | 330.01 g/mol | Calculated |

| Appearance | Likely an off-white to pale yellow crystalline solid | Inferred from similar compounds[1] |

| Melting Point | Estimated 120-150 °C | Inferred from related structures[1][2] |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, ether); Insoluble in water | Inferred from related structures[1] |

| CAS Number | Not assigned | - |

Section 2: Synthesis and Purification

The most logical and industrially scalable approach for synthesizing this compound is the Friedel-Crafts acylation reaction. This well-established method is a cornerstone of aromatic ketone synthesis.

Synthesis Workflow: Friedel-Crafts Acylation

The reaction involves the electrophilic acylation of 1-bromo-2,3-dichlorobenzene with 4-bromobenzoyl chloride, using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is kept under an inert atmosphere.

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent like dichloromethane (DCM).

-

Acyl Chloride Addition: 4-Bromobenzoyl chloride (1.0 equivalent) is dissolved in DCM and added dropwise to the stirred AlCl₃ suspension at 0 °C. The formation of the acylium ion complex is observed.

-

Aromatic Substrate Addition: 1,2-Dichlorobenzene (1.0 to 1.2 equivalents) is added dropwise, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or LC-MS).

-

Quenching: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Workup: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford the pure this compound.

Causality Behind Choices:

-

Inert Atmosphere: Prevents moisture from reacting with the highly hygroscopic AlCl₃ catalyst, which would deactivate it.

-

Low Temperature Addition: The reaction is exothermic; controlling the temperature prevents side reactions and ensures regioselectivity.

-

Acidic Workup: Essential for breaking down the product-catalyst complex and removing the aluminum salts into the aqueous phase.

Section 3: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.

| Analytical Technique | Expected Results & Interpretation |

| ¹H NMR | A complex aromatic region (7.0-8.0 ppm) is expected. The signals will show splitting patterns (doublets, triplets, doublet of doublets) consistent with the trisubstituted and disubstituted phenyl rings. Integration of the peaks should correspond to the 7 aromatic protons. |

| ¹³C NMR | Approximately 13 distinct carbon signals are expected, including a downfield signal (>190 ppm) for the ketone carbonyl carbon. The signals for carbons bonded to halogens will be influenced by their electronegativity. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) should show a characteristic isotopic pattern due to the presence of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atoms. This pattern is a definitive confirmation of the elemental composition. |

| Infrared (IR) Spectroscopy | A strong absorption band around 1650-1670 cm⁻¹ is characteristic of the C=O stretch of the diaryl ketone. Bands in the 1600-1450 cm⁻¹ region correspond to aromatic C=C stretching, and strong bands in the 1100-1000 cm⁻¹ and 850-750 cm⁻¹ regions are indicative of C-Cl and C-Br bonds, respectively. |

| Melting Point Analysis | A sharp and narrow melting point range indicates high purity of the crystalline product. |

Section 4: Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate for building more complex molecules, particularly in the field of drug discovery. The benzophenone scaffold itself is present in numerous bioactive compounds.[3]

Role as a Synthetic Intermediate

The presence of three distinct halogen atoms at specific positions allows for selective and sequential chemical modifications.

Caption: Potential synthetic transformations of this compound.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity difference enables the selective functionalization at the 4-position, introducing new aryl, alkyl, amine, or alkyne groups while leaving the dichlorinated ring intact for subsequent modifications. This is a cornerstone strategy for building molecular diversity.[4]

-

Modification of the Ketone: The carbonyl group can be reduced to a secondary alcohol (a benzhydrol), which is another common motif in pharmaceuticals. It can also serve as a site for nucleophilic addition or Wittig-type reactions to further expand the molecular framework.

Potential Therapeutic Applications

Derivatives of benzophenones have demonstrated a wide range of biological activities, suggesting that novel compounds synthesized from this guide's subject could be explored for:

-

Anti-inflammatory Agents: Certain benzophenone analogs are known to inhibit pro-inflammatory cytokines like TNF-α and IL-1β.[3]

-

Antimicrobial and Antiviral Agents: The diaryl ketone scaffold is found in various natural and synthetic compounds with activity against bacteria, fungi, and viruses.[3][5]

-

Anticancer Agents: The rigid structure can be functionalized to interact with various biological targets, including enzymes and receptors implicated in cancer pathways.

-

Bioisosteres: The dichlorophenyl group can act as a bioisostere for other chemical moieties in known drugs, potentially improving pharmacokinetic or pharmacodynamic properties.[6]

Section 5: Safety, Handling, and Storage

As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting.

-

Hazard Identification: Based on analogous compounds, it should be treated as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][10]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

References

-

PubChem. (n.d.). 3,4-Dichlorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,4'-Dichlorobenzophenone. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). The Chemical Profile of 4,4'-Dichlorobenzophenone: Properties and Synthesis Insights. Retrieved from [Link]

- Google Patents. (n.d.). CN103922892A - Method for preparing 3,4-dichloro bromobenzene.

-

NIST. (n.d.). 4,4'-Dichlorobenzophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

Grung, M., Källberg, G., & Schlabach, M. (2017). A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Environmental Science and Pollution Research, 24(11), 10075–10081. Retrieved from [Link]

-

Oregon State University. (2010). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010. Retrieved from [Link]

- Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.

-

Chen, M., Chen, Y., Chen, X., Zhang, X., & Shen, R. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 15(1), 74. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-4'-chloro-3'-fluorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Szychowska, K., et al. (2024). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 29(1), 234. Retrieved from [Link]

-

CPAchem. (2024, May 8). Safety data sheet - 4,4'-Dichlorobenzophenone. Retrieved from [Link]

-

Kaur, R., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1436–1461. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4,4'-Dichlorobenzophenone - Wikipedia [en.wikipedia.org]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Chemistry II [sites.science.oregonstate.edu]

- 5. mdpi.com [mdpi.com]

- 6. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,4-Dichlorobenzophenone | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cpachem.com [cpachem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

4-Bromo-3',4'-dichlorobenzophenone synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-3',4'-dichlorobenzophenone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a halogenated unsymmetrical diaryl ketone. Primarily targeting researchers and professionals in drug development and organic synthesis, this document delineates the core chemical principles, a detailed experimental protocol, and the mechanistic underpinnings of the synthesis. The primary route discussed is the Friedel-Crafts acylation, a robust and fundamental method for C-C bond formation on aromatic rings. This guide emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights for successful synthesis.

Introduction and Strategic Overview

This compound is a member of the benzophenone family of compounds, which serve as crucial structural motifs in medicinal chemistry and materials science.[1][2] The synthesis of such unsymmetrical diaryl ketones requires a regioselective and efficient methodology. The most authoritative and widely employed strategy for this transformation is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction allows for the direct installation of an acyl group onto an aromatic nucleus.[4]

Our strategic approach involves the acylation of 1,2-dichlorobenzene with 4-bromobenzoyl chloride. This choice is predicated on the commercial availability of the starting materials and the high efficiency of the Friedel-Crafts reaction for constructing the target ketone framework. The key challenge in this synthesis lies in controlling the regioselectivity of the acylation on the deactivated 1,2-dichlorobenzene ring.

The Core Synthesis Pathway: Friedel-Crafts Acylation

The synthesis of this compound is achieved via the Friedel-Crafts acylation of 1,2-dichlorobenzene with 4-bromobenzoyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Overall Reaction:

Rationale for Reagent Selection

-

1,2-Dichlorobenzene (Substrate): This aromatic compound serves as the nucleophile. The two electron-withdrawing chlorine atoms deactivate the ring towards electrophilic substitution, making harsh reaction conditions necessary.[5] However, they direct the incoming electrophile to specific positions, influencing the isomeric purity of the product.

-

4-Bromobenzoyl Chloride (Acylating Agent): This acyl halide is the source of the electrophilic acyl group. It is readily prepared from 4-bromobenzoic acid and is sufficiently reactive under Friedel-Crafts conditions.

-

Aluminum Chloride (Lewis Acid Catalyst): Anhydrous AlCl₃ is the catalyst of choice due to its high efficacy in activating acyl chlorides.[6][7] It complexes with the chlorine atom of the benzoyl chloride, facilitating the generation of the highly electrophilic acylium ion, which is necessary to overcome the deactivation of the dichlorobenzene ring.[8] A stoichiometric amount of the catalyst is often required as it complexes with the product ketone, rendering it inactive.[9]

Mechanistic Deep Dive

The reaction proceeds through a classical electrophilic aromatic substitution mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from 4-bromobenzoyl chloride to form a highly reactive and resonance-stabilized acylium ion. This is the key electrophile in the reaction.

-

Electrophilic Attack: The π-electron system of the 1,2-dichlorobenzene ring attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Regioselectivity: The chlorine atoms are ortho-, para-directing. In 1,2-dichlorobenzene, the positions open for substitution are 3, 4, and 5. The primary site of acylation is the 4-position, which is para to one chlorine and meta to the other. This leads to the desired 3',4'-dichloro substitution pattern on the benzophenone product. Studies on the benzoylation of o-dichlorobenzene confirm that the major product is the 3,4-disubstituted benzophenone.[10]

-

Re-aromatization: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in this step, although it remains complexed to the product carbonyl.

The workflow for this synthesis is illustrated in the diagram below.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with moisture. 4-Bromobenzoyl chloride is a lachrymator. Appropriate personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn at all times.

Materials and Equipment

-

Three-neck round-bottom flask (250 mL), equipped with a magnetic stirrer, reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel.

-

Heating mantle and an ice-water bath.

-

Standard glassware for work-up and recrystallization.

Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 1,2-Dichlorobenzene | 147.00 | 25 mL (32.5 g) | 0.221 | 2.5 |

| 4-Bromobenzoyl Chloride | 219.45 | 19.3 g | 0.088 | 1.0 |

| Anhydrous AlCl₃ | 133.34 | 14.7 g | 0.110 | 1.25 |

Step-by-Step Procedure

-

Reaction Setup: Assemble the dry three-neck flask. Charge the flask with 1,2-dichlorobenzene (25 mL) and anhydrous aluminum chloride (14.7 g) under an inert atmosphere (e.g., nitrogen). Begin stirring the suspension.

-

Addition of Acylating Agent: Place 4-bromobenzoyl chloride (19.3 g) into the dropping funnel. Add the acyl chloride dropwise to the stirred suspension over a period of 30-45 minutes. The reaction is exothermic; maintain the temperature between 20-30°C using an ice bath if necessary. Hydrogen chloride gas will be evolved.[11]

-

Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C. Maintain this temperature with stirring for 3-4 hours to ensure the reaction goes to completion.[11]

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).[8] This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with 5% HCl solution (50 mL), water (50 mL), 5% NaOH solution (50 mL), and finally with brine (50 mL). This removes unreacted acid and other aqueous-soluble impurities.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.[12]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure, showing the distinct aromatic proton and carbon signals with appropriate splitting patterns and chemical shifts influenced by the halogen substituents.[13]

-

Infrared (IR) Spectroscopy: A strong absorption peak characteristic of the aromatic ketone C=O stretch is expected around 1660 cm⁻¹.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₃H₇BrCl₂O), which is approximately 328.9 g/mol .

Conclusion

The Friedel-Crafts acylation provides a reliable and direct pathway for the synthesis of this compound. The success of this synthesis hinges on the careful control of reaction conditions, particularly the use of anhydrous reagents and controlled temperature. The deactivating nature of the dichlorinated substrate necessitates a stoichiometric amount of a potent Lewis acid catalyst like AlCl₃. By following the detailed protocol and understanding the underlying mechanistic principles outlined in this guide, researchers can effectively synthesize this valuable compound for further application in chemical and pharmaceutical development.

References

-

Wikipedia. 4,4'-Dichlorobenzophenone. [Link]

- Google Patents. CN103922892A - Method for preparing 3,4-dichloro bromobenzene.

-

Boston College. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

PubChem. 3,4-Dichlorobenzophenone. [Link]

- Google Patents. CN106045828A - Preparation method of 4,4'-difluorobenzophenone.

-

PrepChem.com. Synthesis of 4,4'-dichlorobenzophenone. [Link]

-

Journal of the Chemical Society C: Organic. The Friedel-Crafts benzoylation of o-, m- and p-dichlorobenzenes. [Link]

-

PubChem. 4,4'-Dichlorobenzophenone. [Link]

-

The Royal Society of Chemistry. Synthesis of unsymmetrical ketones by applying visible-light benzophenone/nickel dual catalysis for direct benzylic acylation. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

ACS Publications. Iron-Mediated Synthetic Routes to Unsymmetrically Substituted, Sterically Congested Benzophenones. [Link]

-

ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. [Link]

-

Chemguide. Friedel-Crafts acylation of benzene. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

-

Oregon State University. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. [Link]

-

ResearchGate. (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

-

ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]

-

ACS Publications. Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. [Link]

-

YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]

-

NP-MRD. Showing NP-Card for 4,4-Dichlorobenzophenone (NP0002768). [Link]

-

NIH National Center for Biotechnology Information. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

Sources

- 1. np-mrd.org [np-mrd.org]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. websites.umich.edu [websites.umich.edu]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 4-Bromo-3',4'-dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of a keto-functional group onto an aromatic ring. This powerful reaction has been instrumental in the synthesis of a vast array of aromatic ketones, which are pivotal intermediates in the pharmaceutical, agrochemical, and fine chemical industries. This guide provides a comprehensive technical overview of the synthesis of a specific polysubstituted benzophenone, 4-Bromo-3',4'-dichlorobenzophenone, via the Friedel-Crafts acylation of bromobenzene with 3,4-dichlorobenzoyl chloride.

Substituted benzophenones are a class of compounds with significant interest due to their diverse applications, including their use as photoinitiators, in fragrance formulations, and as key building blocks for more complex biologically active molecules. The specific substitution pattern of this compound makes it a valuable synthon for further chemical transformations, allowing for the introduction of additional functionalities at multiple sites on the aromatic rings.

This document, authored from the perspective of a Senior Application Scientist, will delve into the mechanistic intricacies of this reaction, provide a detailed and field-proven experimental protocol, and offer comprehensive guidance on the characterization and purification of the final product. Every step and recommendation is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Reaction Overview

The synthesis of this compound is achieved through the electrophilic aromatic substitution of bromobenzene with 3,4-dichlorobenzoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Figure 1: Overall reaction for the synthesis of this compound.

The bromine atom on the bromobenzene ring is a deactivating but ortho-, para-directing group. Due to steric hindrance, the acylation reaction predominantly occurs at the para position, leading to the desired 4-bromo-substituted product.

Mechanistic Insights

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Formation of the Acylium Ion: The first step involves the reaction of the acyl chloride (3,4-dichlorobenzoyl chloride) with the Lewis acid catalyst (aluminum chloride). The aluminum chloride coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This coordination facilitates the departure of the chloride ion, forming a highly electrophilic and resonance-stabilized acylium ion.[1]

-

Electrophilic Attack: The electron-rich π-system of the bromobenzene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, although in a complexed form with the product.

-

Product Complexation and Hydrolysis: The ketone product, being a Lewis base, readily complexes with the aluminum chloride. This complexation is a key feature of Friedel-Crafts acylation and necessitates the use of stoichiometric amounts of the catalyst. The reaction is then quenched with water in a workup step to hydrolyze the aluminum-ketone complex and liberate the final product.

Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks and explanations for each step.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Bromobenzene | 157.01 | 15.7 g (10.5 mL) | 0.1 | Anhydrous |

| 3,4-Dichlorobenzoyl chloride | 209.46 | 23.0 g | 0.11 | Moisture sensitive |

| Anhydrous Aluminum Chloride | 133.34 | 16.0 g | 0.12 | Highly hygroscopic |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous |

| Crushed Ice | - | ~150 g | - | - |

| Concentrated Hydrochloric Acid | 36.46 | 20 mL | - | - |

| 5% Sodium Bicarbonate Solution | - | 2 x 50 mL | - | - |

| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | - |

| Ethanol or Isopropanol | - | As needed | - | For recrystallization |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser with a gas outlet tube connected to a gas trap (e.g., a bubbler with mineral oil or an inverted funnel over a beaker of water)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Büchner funnel and filter flask

Step-by-Step Procedure

-

Reaction Setup:

-

Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent moisture contamination. The reaction is highly sensitive to water, which can deactivate the aluminum chloride catalyst.

-

To the 500 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add anhydrous aluminum chloride (16.0 g) and anhydrous dichloromethane (50 mL). Stir the suspension. The process is exothermic, so initial cooling in an ice bath may be necessary.

-

-

Reagent Addition:

-

Dissolve 3,4-dichlorobenzoyl chloride (23.0 g) in anhydrous dichloromethane (25 mL) and add it to the dropping funnel.

-

Add the 3,4-dichlorobenzoyl chloride solution dropwise to the stirred suspension of aluminum chloride over 20-30 minutes. The addition should be controlled to maintain a gentle reflux. An orange to red-brown coloration is typically observed as the acylium ion complex forms.

-

After the addition is complete, dissolve bromobenzene (15.7 g) in anhydrous dichloromethane (25 mL) and add it to the dropping funnel.

-

Add the bromobenzene solution dropwise to the reaction mixture over 30 minutes.

-

-

Reaction:

-

After the addition of bromobenzene is complete, heat the reaction mixture to a gentle reflux using a heating mantle for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Hydrogen chloride gas will be evolved during the reaction and should be directed to a gas trap.

-

-

Workup:

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

In a large beaker (1 L), prepare a mixture of crushed ice (~150 g) and concentrated hydrochloric acid (20 mL).

-

CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the cooled reaction mixture onto the ice-acid mixture with vigorous stirring. The acid helps to dissolve the aluminum salts and break up the product-catalyst complex.

-

Transfer the mixture to a 500 mL separatory funnel. Rinse the reaction flask with a small amount of dichloromethane and add it to the separatory funnel.

-

Separate the organic layer (bottom layer).

-

Wash the organic layer sequentially with:

-

5% sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Be cautious of gas evolution (CO₂).

-

Saturated sodium chloride solution (brine) (50 mL) to aid in the removal of water.

-

-

Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

-

Purification:

-

Remove the dichloromethane solvent from the filtrate using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the final product as a crystalline solid.

-

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for this compound.

Physical Properties

-

Appearance: Off-white to pale yellow crystalline solid.

-

Molecular Formula: C₁₃H₇BrCl₂O

-

Molecular Weight: 329.99 g/mol

Spectroscopic Data (Predicted)

-

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy:

-

The ¹H NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.2-7.8 ppm).

-

The protons on the 4-bromophenyl ring will likely appear as two doublets (an AA'BB' system) due to the para-substitution.

-

The protons on the 3,4-dichlorophenyl ring will exhibit a more complex splitting pattern (an ABC system).

-

-

¹³C NMR Spectroscopy:

-

The spectrum will show 13 distinct signals for the 13 carbon atoms.

-

The carbonyl carbon will appear as a singlet at a characteristic downfield shift (typically δ 190-200 ppm).

-

The aromatic carbons will resonate in the region of δ 120-140 ppm. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the carbonyl group.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band characteristic of the carbonyl (C=O) stretch of an aryl ketone is expected around 1660-1680 cm⁻¹.

-

C-H stretching vibrations of the aromatic rings will appear around 3000-3100 cm⁻¹.

-

C=C stretching vibrations of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.

-

C-Br and C-Cl stretching vibrations will be present in the fingerprint region (below 1000 cm⁻¹).

-

-

MS (Mass Spectrometry):

-

The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound.

-

A characteristic isotopic pattern will be observed for the molecular ion due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a cluster of peaks for the molecular ion.

-

Common fragmentation patterns for benzophenones include the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of acylium ions.

-

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Cause: Moisture contamination deactivating the aluminum chloride.

-

Solution: Ensure all glassware is scrupulously dry and use anhydrous reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.

-

Cause: Incomplete reaction.

-

Solution: Increase the reaction time or temperature. Monitor the reaction by TLC to ensure the disappearance of starting materials.

-

Cause: Loss of product during workup.

-

Solution: Be careful during the extraction and washing steps to avoid forming stable emulsions.

-

-

Formation of Side Products:

-

Cause: Isomerization or polysubstitution.

-

Solution: Friedel-Crafts acylation is generally less prone to isomerization and polysubstitution compared to alkylation. However, careful control of the reaction temperature can minimize side reactions. The deactivating nature of the acyl group on the product prevents further acylation.

-

-

Difficulty in Purification:

-

Cause: Oily product or impurities.

-

Solution: If the product does not crystallize easily, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be an effective purification method.

-

Safety Considerations

-

Aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing heat and HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

3,4-Dichlorobenzoyl chloride is a corrosive liquid and a lachrymator. It is moisture-sensitive and will hydrolyze to the corresponding carboxylic acid and HCl. Handle it in a fume hood and wear appropriate PPE.

-

Bromobenzene is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Handle it in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.

-

The reaction generates hydrogen chloride gas , which is corrosive and toxic. The reaction apparatus must be equipped with a gas trap to neutralize the evolved HCl.

-

The quenching of the reaction with water is highly exothermic . The addition of the reaction mixture to the ice/acid mixture must be done slowly and with vigorous stirring to control the temperature.

Conclusion

The Friedel-Crafts acylation provides a reliable and efficient route for the synthesis of this compound. By understanding the underlying mechanism, carefully controlling the reaction conditions, and adhering to strict safety protocols, researchers can successfully synthesize this valuable intermediate for a variety of applications in drug discovery and materials science. The detailed protocol and characterization guidance provided in this document serve as a robust starting point for the successful execution of this important chemical transformation.

References

Sources

An In-Depth Technical Guide to 4-Bromo-3',4'-dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-3',4'-dichlorobenzophenone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. Drawing upon established principles of organic chemistry and spectral analysis, this document details the compound's structure, a robust synthetic protocol, and a thorough characterization profile. The insights provided herein are grounded in field-proven methodologies, ensuring both scientific accuracy and practical applicability for professionals in drug development and chemical research.

Compound Overview: Structure and Properties

This compound, systematically named (4-bromophenyl)(3,4-dichlorophenyl)methanone , is a diarylketone featuring a multi-halogenated substitution pattern. This unique arrangement of electron-withdrawing groups on the phenyl rings imparts specific chemical and physical properties that make it a valuable intermediate for further chemical elaboration.

The core structure consists of a central carbonyl group linking a 4-bromophenyl ring and a 3,4-dichlorophenyl ring. The presence and positioning of the bromine and chlorine atoms significantly influence the molecule's reactivity, polarity, and spectroscopic signature.

Below is a table summarizing the key identifiers and computed physicochemical properties of this compound.

| Identifier | Value |

| IUPAC Name | (4-bromophenyl)(3,4-dichlorophenyl)methanone |

| Molecular Formula | C₁₃H₇BrCl₂O |

| Molecular Weight | 329.99 g/mol |

| CAS Number | Not assigned |

Note: As this is a specialized chemical, a CAS number has not been officially assigned. Researchers should rely on the IUPAC name for unambiguous identification.

Synthesis via Friedel-Crafts Acylation: A Validated Protocol

The synthesis of this compound can be reliably achieved through a Friedel-Crafts acylation reaction. This classic and robust method in organic synthesis allows for the formation of the central carbon-carbon bond between the two aromatic rings. The causality behind this experimental choice lies in its efficiency and predictability for constructing diarylketones.

The proposed synthesis involves the reaction of bromobenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The catalyst's role is to activate the acyl chloride, generating a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with bromobenzene.

Figure 1: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane (DCM) as the solvent.

-

Addition of Reactants: In a separate flask, dissolve 3,4-dichlorobenzoyl chloride (1.0 equivalent) in dry DCM. Add this solution dropwise to the stirred suspension of aluminum chloride in DCM at 0 °C.

-

Acylium Ion Formation: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the acylium ion complex.

-

Electrophilic Substitution: Add bromobenzene (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield the pure this compound as a solid.

Comprehensive Characterization

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm). Signals for the 4-bromophenyl ring will appear as two doublets. The 3,4-dichlorophenyl ring will show a more complex pattern of a doublet, a doublet of doublets, and another doublet. |

| ¹³C NMR | Carbonyl carbon (C=O) signal expected around δ 195 ppm. Aromatic carbons will appear in the range of δ 125-140 ppm. The carbon attached to the bromine will be at a lower field compared to the other carbons in that ring. |

| IR Spectroscopy | Strong C=O stretch characteristic of a diaryl ketone (~1660 cm⁻¹). Aromatic C-H stretching (~3100-3000 cm⁻¹). C-Br stretch (~650-550 cm⁻¹). C-Cl stretches (~800-600 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms. Expected major fragments would result from the cleavage of the C-C bonds adjacent to the carbonyl group. |

Rationale for Predicted Spectral Features

The predicted ¹H and ¹³C NMR chemical shifts are based on the additive effects of the substituents on the benzene rings. The electron-withdrawing nature of the halogens and the carbonyl group will deshield the aromatic protons and carbons, causing them to resonate at a higher chemical shift (downfield).

The infrared spectrum is expected to show a strong absorption for the carbonyl group, which is a hallmark of ketones. The positions of the C-Halogen stretches are well-documented and provide further confirmation of the structure.

In mass spectrometry, the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will lead to a complex and highly characteristic isotopic cluster for the molecular ion and any fragments containing these halogens, providing a definitive confirmation of the elemental composition.

Figure 2: Logical relationship for structural characterization.

Potential Applications in Research and Development

Halogenated benzophenones are versatile building blocks in organic synthesis and medicinal chemistry. The presence of multiple halogen atoms in this compound offers several strategic advantages:

-

Orthogonal Reactivity: The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the stepwise construction of complex molecules.

-

Modulation of Physicochemical Properties: The halogens can be used to fine-tune the lipophilicity, metabolic stability, and binding affinity of drug candidates.

-

Photoactive Moiety: The benzophenone core is a well-known photosensitizer and can be utilized in photochemistry and photobiology applications.

This compound serves as an excellent starting material for the synthesis of novel scaffolds for screening in drug discovery programs targeting a wide range of therapeutic areas.

Safety and Handling

As a novel chemical, a specific Material Safety Data Sheet (MSDS) is not available. However, based on the data for structurally similar compounds such as 4-bromobenzophenone and dichlorobenzophenones, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data is unavailable, related compounds are known to be irritants to the skin, eyes, and respiratory tract. Assume the compound is hazardous and handle with appropriate care.

References

- Synthesis of substituted benzophenones via Friedel-Crafts acylation is a well-established method described in numerous organic chemistry textbooks and primary literature. For a general overview, refer to standard organic chemistry texts.

-

Spectral data for analogous compounds can be found in public databases such as PubChem and the Spectral D

- For a commercial source of a key starting material, 3,4-Dichlorobenzoyl chloride, refer to major chemical supplier c

A Comprehensive Technical Guide to (4-bromophenyl)(3,4-dichlorophenyl)methanone

This guide provides an in-depth technical overview of (4-bromophenyl)(3,4-dichlorophenyl)methanone, a halogenated benzophenone derivative. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and potential applications of this compound class. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Introduction: The Significance of the Benzophenone Scaffold

The benzophenone framework is a ubiquitous and highly versatile scaffold in medicinal chemistry and materials science.[1][2] Naturally occurring and synthetic benzophenones exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] Furthermore, their unique photochemical properties make them valuable as photoinitiators in polymerization processes.[1] The strategic placement of halogen substituents on the phenyl rings of the benzophenone core can significantly modulate its physicochemical and biological properties, making compounds like (4-bromophenyl)(3,4-dichlorophenyl)methanone attractive targets for novel drug discovery and material science applications.[3]

Chemical Identity and Properties

The formal IUPAC name for the topic compound is (4-bromophenyl)(3,4-dichlorophenyl)methanone . This name unambiguously defines the connectivity of the atoms within the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₃H₇BrCl₂O | Calculated |

| Molecular Weight | 330.01 g/mol | Calculated |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)Br | Deduced |

| InChI Key | (Predicted) | Not available |

| CAS Number | Not assigned | Not available |

Synthesis of (4-bromophenyl)(3,4-dichlorophenyl)methanone

The most logical and widely employed method for the synthesis of diaryl ketones such as (4-bromophenyl)(3,4-dichlorophenyl)methanone is the Friedel-Crafts acylation .[5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

For the synthesis of our target molecule, the most direct approach is the Friedel-Crafts acylation of 1,2-dichlorobenzene with 4-bromobenzoyl chloride, catalyzed by aluminum chloride (AlCl₃).

Mechanistic Rationale

The mechanism of the Friedel-Crafts acylation is a well-established example of electrophilic aromatic substitution. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the 4-bromobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.

-

Electrophilic Attack: The electron-rich π-system of the 1,2-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst (in theory, though it is consumed by complexation with the product).

-

Work-up: An aqueous work-up is necessary to decompose the aluminum chloride complex with the ketone product and to remove any remaining catalyst.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale. Appropriate personal protective equipment (PPE) must be worn at all times.

Materials:

-

1,2-Dichlorobenzene

-

4-Bromobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or Hexane for recrystallization

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: 4-Bromobenzoyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous DCM and added dropwise to the stirred AlCl₃ suspension. Following this, 1,2-dichlorobenzene (1.1 equivalents) is added dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C for DCM) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of crushed ice, followed by concentrated HCl. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Work-up and Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the pure (4-bromophenyl)(3,4-dichlorophenyl)methanone.

Potential Applications

While specific applications for (4-bromophenyl)(3,4-dichlorophenyl)methanone have not been extensively reported, its structural features suggest potential utility in several areas:

-

Medicinal Chemistry: As a scaffold, it can be a precursor for the synthesis of more complex molecules with potential therapeutic activities. The halogen atoms provide sites for further functionalization through cross-coupling reactions. The benzophenone core itself is associated with a range of bioactivities.[1][2][3]

-

Agrochemicals: Halogenated aromatic compounds are frequently used in the development of new pesticides and herbicides.

-

Materials Science: Substituted benzophenones can be used as photoinitiators in UV-curing applications, such as in inks, coatings, and adhesives. The heavy atoms (Br, Cl) may also impart interesting photophysical properties.

Safety and Handling

General safety precautions for handling halogenated aromatic ketones should be followed. This information is based on similar compounds and should be used as a guideline.

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Avoid ingestion, inhalation, and skin contact. Use in a well-ventilated area. |

| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. |

| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. |

| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. | Avoid release to the environment. Dispose of waste according to local regulations. |

Handling:

-

Use in a well-ventilated chemical fume hood.

-

Avoid generating dust.

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

(4-bromophenyl)(3,4-dichlorophenyl)methanone is a halogenated benzophenone with significant potential as a building block in medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The strategic incorporation of bromo and chloro substituents offers opportunities for further chemical modification and the tuning of its properties for specific applications. As with any novel chemical entity, further research is warranted to fully characterize its physical, chemical, and biological properties.

References

-

B. K., S., et al. (2024). Microwave-assisted synthesis of novel[8][9] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkat USA.

-

Alfa Chemical. (n.d.). Methanone, (4-broMophenyl) (3-chloro-1H-indol-7-yl) - CAS 91714-51-1. Retrieved from [Link]

-

PubChem. (2024). (4-Bromophenyl)-(3,4-diethoxyphenyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (4-BROMOPHENYL)(PHENYL)METHANONE | CAS 90-90-4. Retrieved from [Link]

-

PubChem. (2024). (4-Bromophenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.

-

National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. Retrieved from [Link]

-

NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Benzophenones-natural metabolites with great hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing. Retrieved from [Link]

-

Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Conformations of substituted benzophenones. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed Central. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. RSC Publishing. Retrieved from [Link]

-

YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved from [Link]

-

Boston College. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

US EPA. (n.d.). Methanone, (4-bromophenyl)-3-pyridinyl- - Substance Details. SRS. Retrieved from [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fishersci.com [fishersci.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. (4-BROMOPHENYL)(PHENYL)METHANONE | CAS 90-90-4 [matrix-fine-chemicals.com]

A Technical Guide to the Solubility of 4-Bromo-3',4'-dichlorobenzophenone in Organic Solvents

Physicochemical Profile of 4-Bromo-3',4'-dichlorobenzophenone

This compound is a halogenated derivative of benzophenone. Its structure, featuring a brominated phenyl ring and a dichlorinated phenyl ring linked by a carbonyl group, dictates its physicochemical properties and, consequently, its solubility.

Key Structural Features Influencing Solubility:

-

Large Aromatic System: The two phenyl rings contribute to significant van der Waals forces and potential π-π stacking interactions.

-

Polar Carbonyl Group: The ketone functional group introduces a dipole moment and can act as a hydrogen bond acceptor.

-

Halogen Substituents: The presence of bromine and chlorine atoms increases the molecule's molecular weight and polarizability, while also introducing dipole moments. These halogens can participate in halogen bonding.

Based on these features, this compound is a relatively large, moderately polar molecule. Its solubility will be governed by the interplay of these structural elements with the properties of the chosen solvent.

Predicted Solubility Profile in Common Organic Solvents

In the absence of direct experimental data, we can infer the solubility of this compound by examining the behavior of its parent compound, benzophenone, and a closely related analog, 4,4'-dichlorobenzophenone.

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] This principle suggests that a solute will have higher solubility in a solvent with similar polarity. The polarity of organic solvents can be broadly categorized as polar aprotic, polar protic, and nonpolar.

Table 1: Predicted Solubility of this compound in Various Organic Solvents Based on Analog Data.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale and Insights from Analog Data |

| Polar Aprotic | Acetone | High | 4,4'-Dichlorobenzophenone is reported to be soluble in hot acetone.[2] Benzophenone also exhibits good solubility in acetone.[3][4] The polar carbonyl group of the target molecule will interact favorably with the polar nature of acetone. |

| Acetonitrile | Moderate to High | Benzophenone is soluble in acetonitrile.[3][4] The nitrile group of acetonitrile can interact with the dipolar nature of the solute. | |

| Dichloromethane (DCM) | High | Halogenated solvents like DCM are often excellent solvents for halogenated organic compounds due to favorable dipole-dipole interactions and dispersion forces. | |

| Ethyl Acetate | Moderate to High | Benzophenone shows good solubility in ethyl acetate.[3][4] The ester functionality of ethyl acetate can act as a hydrogen bond acceptor for any potential interactions. | |

| Polar Protic | Methanol | Moderate | Benzophenone is soluble in methanol.[3][4] The hydroxyl group of methanol can act as a hydrogen bond donor to the carbonyl oxygen of the solute, although the large nonpolar surface area of the solute may limit very high solubility. |